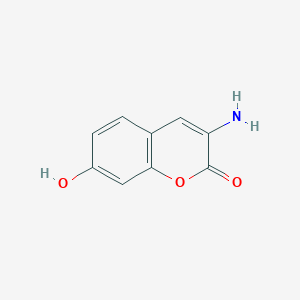

3-Amino-7-hydroxy-2H-chromen-2-one

Vue d'ensemble

Description

3-Amino-7-hydroxy-2H-chromen-2-one is a fluorescent building block for the synthesis of molecules such as iodoacetamide, maleimide, and azide . It has a molecular formula of C9H7NO2 .

Synthesis Analysis

The compound can be synthesized from a solution of 7-hydroxy-2-oxo-2H-1-benzopiran-3-ethyl ester and 2-amino-2-(hydroxymethyl) propane-1, 3-diol (tris) in ethanol, which is stirred and refluxed for 20 hours .Molecular Structure Analysis

The C(10)-C(11) bond length is 1.5090, C(13)-C(9) is 1.3791, and C(4)-O(7) is 1.3550 .Chemical Reactions Analysis

3-Amino-7-hydroxy-2H-chromen-2-one has been evaluated as an inhibitor of 15-lipoxygenase . It competes with the substrate as observed by kinetic studies .Applications De Recherche Scientifique

Biomedical Research

3-Amino-7-hydroxy-2H-chromen-2-one and its derivatives have a myriad of applications in biomedical research . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .

Industrial Applications

These compounds have wide range of applications in many industrial branches . They are used as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .

Drug and Pesticidal Preparations

The novel compounds of 3-Amino-7-hydroxy-2H-chromen-2-one are also utilized in drug and pesticidal preparations .

Synthesis of Coumarin Derivatives

3-Amino-7-hydroxy-2H-chromen-2-one is used in the synthesis of coumarin derivatives . The most widely used method for their synthesis is Pechmann reaction .

Antifungal Activity

Introduction of 2,2-dimethyl-2H-chromene skeleton to 3-Amino-7-hydroxy-2H-chromen-2-one could significantly improve the antifungal activity . This indicates that chromene skeleton plays a vital role in the potency of the compounds .

Inhibition of 15-lipoxygenase

(E)-3- ((2,3-Dimethoxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one, a derivative of 3-Amino-7-hydroxy-2H-chromen-2-one, has been discovered as a potent inhibitor of 15-lipoxygenase .

Mécanisme D'action

Target of Action

The primary target of 3-Amino-7-hydroxy-2H-chromen-2-one is the enzyme tyrosinase . Tyrosinase plays a crucial role in the production of melanin, a pigment responsible for color in the skin, hair, and eyes .

Mode of Action

3-Amino-7-hydroxy-2H-chromen-2-one acts as a tyrosinase inhibitor . It interacts with tyrosinase, inhibiting its activity, which leads to a decreased production of melanin .

Biochemical Pathways

The inhibition of tyrosinase disrupts the melanogenesis pathway, which is responsible for the production of melanin . This disruption can lead to a decrease in melanin production, affecting the pigmentation in the skin, hair, and eyes .

Pharmacokinetics

Factors such as its molecular weight (177.16 g/mol ), solubility, and stability would influence these properties .

Result of Action

The result of the action of 3-Amino-7-hydroxy-2H-chromen-2-one is a decrease in melanin production due to the inhibition of tyrosinase . This can lead to changes in pigmentation in the skin, hair, and eyes .

Propriétés

IUPAC Name |

3-amino-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFHTIQNYJDJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720986 | |

| Record name | 3-Amino-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-7-hydroxy-2H-chromen-2-one | |

CAS RN |

79418-41-0 | |

| Record name | 3-Amino-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.